![molecular formula C6H11NO B13337657 (1R,6R)-3-Azabicyclo[4.1.0]heptan-1-ol](/img/structure/B13337657.png)
(1R,6R)-3-Azabicyclo[4.1.0]heptan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,6R)-3-Azabicyclo[410]heptan-1-ol is a bicyclic compound featuring a nitrogen atom within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-3-Azabicyclo[4.1.0]heptan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the palladium-catalyzed cyclization process suggests potential for industrial application, provided that the reaction conditions are optimized for large-scale synthesis.
化学反応の分析
Types of Reactions
(1R,6R)-3-Azabicyclo[4.1.0]heptan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the nitrogen-containing ring structure.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
(1R,6R)-3-Azabicyclo[4.1.0]heptan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism by which (1R,6R)-3-Azabicyclo[4.1.0]heptan-1-ol exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The nitrogen atom within its structure plays a crucial role in these interactions, potentially forming hydrogen bonds or participating in electron transfer processes. The exact pathways involved depend on the specific application and the biological or chemical context.
類似化合物との比較
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the size and arrangement of the rings.
2-Azabicyclo[2.2.1]heptanes: Another class of bicyclic compounds with a different ring system.
Uniqueness
(1R,6R)-3-Azabicyclo[4.1.0]heptan-1-ol is unique due to its specific ring structure and the presence of a hydroxyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C6H11NO |
|---|---|
分子量 |
113.16 g/mol |
IUPAC名 |
(1R,6R)-3-azabicyclo[4.1.0]heptan-1-ol |
InChI |
InChI=1S/C6H11NO/c8-6-3-5(6)1-2-7-4-6/h5,7-8H,1-4H2/t5-,6+/m1/s1 |
InChIキー |
NZCBOEIGQAQLCD-RITPCOANSA-N |
異性体SMILES |
C1CNC[C@@]2([C@H]1C2)O |
正規SMILES |
C1CNCC2(C1C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


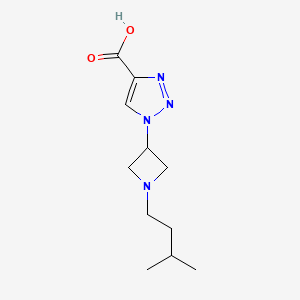
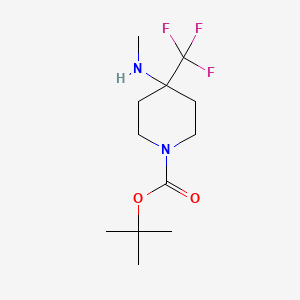
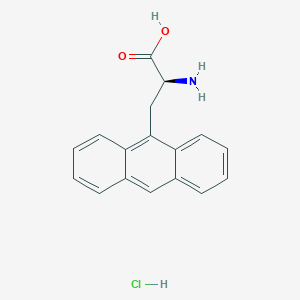
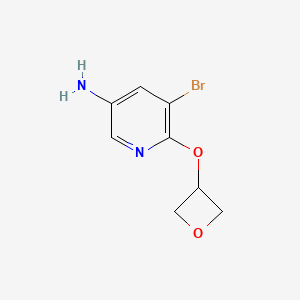
![Ethyl 2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylate](/img/structure/B13337585.png)
![2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13337596.png)
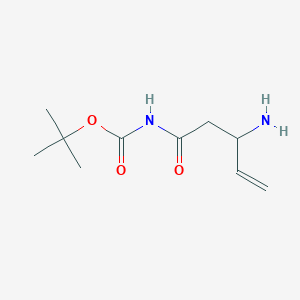

![5-(tert-Butyl)-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one](/img/structure/B13337626.png)
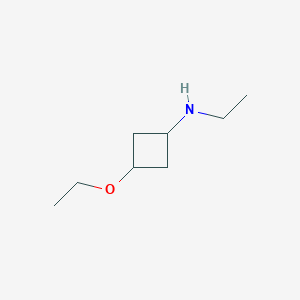
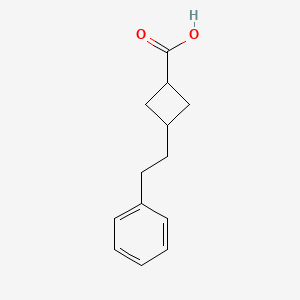
![3-(Butylsulfonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B13337642.png)

![3-[(2-Iodocycloheptyl)oxy]oxolane](/img/structure/B13337653.png)
